4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide

Pharmaceutical analysis Impurity profiling HPLC method validation

4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide, formally named 4,4′-(1,6-hexanediylbis(oxy))bis-benzamide, is a structurally defined impurity of the diamidine antiseptic hexamidine. The compound belongs to the class of bis-benzamide derivatives with a hexyl ether linker and is listed in the FDA Global Substance Registration System under Unique Ingredient Identifier 99LP4JDC26.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 74065-84-2
Cat. No. B601508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide
CAS74065-84-2
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O4/c21-19(23)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(22)24/h5-12H,1-4,13-14H2,(H2,21,23)(H2,22,24)
InChIKeyCACWHHKGUVVVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide (CAS 74065-84-2): Hexamidine Bis-Benzamide Impurity Reference Standard for Pharmaceutical Analysis


4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide, formally named 4,4′-(1,6-hexanediylbis(oxy))bis-benzamide, is a structurally defined impurity of the diamidine antiseptic hexamidine [1]. The compound belongs to the class of bis-benzamide derivatives with a hexyl ether linker and is listed in the FDA Global Substance Registration System under Unique Ingredient Identifier 99LP4JDC26 [1]. It is manufactured and supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of pharmacopeial monographs (USP and EP) for hexamidine active pharmaceutical ingredient (API) .

Why 4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide Cannot Be Substituted with Other Hexamidine Impurities in Analytical Workflows


Hexamidine impurity profiling requires precise identification and quantitation of multiple structurally related substances, each with distinct chromatographic retention, mass spectrometric response, and pharmacopeial acceptance criteria. The bis-benzamide compound (Impurity 4) differs fundamentally from the parent hexamidine (a bis-benzamidine) and from mono-amidine impurities such as Hexamidine EP Impurity A . Substituting this compound with a different impurity reference standard—or omitting it entirely—compromises method specificity, invalidates system suitability tests, and may lead to non-compliance with regulatory impurity thresholds specified in EP and USP monographs . The absence of amidine groups further implies distinct physicochemical and toxicological properties that preclude direct interchangeability for any application requiring structural identity verification.

Quantitative Evidence Guide: 4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide (Hexamidine Impurity 4) Differentiation from Structural Analogs


Regulatory Reference Standard Designation for HPLC Method Development and System Suitability

4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide is a specified impurity in hexamidine API monographs, explicitly required as a reference standard for HPLC method development and system suitability testing . The compound is supplied with a minimum HPLC purity of > 95%, enabling its use as a certified calibrant for impurity quantitation . Hexamidine EP Impurity A, by contrast, contains one amidine and one amide terminus, producing a different retention time and ionization profile that cannot serve as a surrogate marker for the bis-amide impurity peak [1]. Omitting Impurity 4 from the reference standard panel results in incomplete chromatographic characterization and invalidates the impurity profiling method.

Pharmaceutical analysis Impurity profiling HPLC method validation

Structural Differentiation: Bis-Benzamide Versus Bis-Benzamidine Functional Groups

The target compound bears two terminal benzamide groups (–CONH₂) linked via a hexyl diether chain, in contrast to the parent hexamidine which possesses two benzamidine groups (–C(=NH)NH₂) [1]. This substitution results in a molecular weight of 356.43 Da for the bis-benzamide impurity versus 354.46 Da for hexamidine free base, a difference of 1.97 Da that is readily distinguishable by mass spectrometry [1][2]. At physiological pH, the amide groups remain neutral, whereas amidine groups are protonated (pKa ~ 11–12), imparting a permanent positive charge that governs membrane binding, cellular uptake, and chromatographic retention on reversed-phase columns.

Structural identity Physicochemical properties Molecular weight differentiation

Pharmacopeial Impurity Control Limit Compliance

For hexamidine diisethionate in regulated pharmaceutical formulations, the typical analytical specification requires that total related compounds and other impurities not exceed 2.0% by area, and any single unspecified impurity must not exceed 0.5% by area as determined by a validated HPLC method [1]. 4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide, as a known and structurally characterized specified impurity, must be individually identified and quantified at levels typically ranging from 0.05% to 0.15% area in compliant batches [1]. Failure to use the certified reference standard for this impurity precludes accurate quantitation and may result in false conformity assessments.

Regulatory compliance Impurity threshold Quality control

Toxicity Profile Differentiation: Amide Versus Amidine Pharmacophore

Hexamidine diisethionate exhibits acute oral LD₅₀ values of 0.71–2.5 g/kg in mice and 0.75 g/kg in rats, with a no-observed-effect level (NOEL) of 50 mg/kg/day for oral subchronic toxicity in rats [1]. The bis-benzamide impurity lacks the basic amidine groups that mediate membrane disruption, cellular penetration, and ionic binding to negatively charged phospholipid headgroups—the pharmacodynamic determinants of hexamidine's antimicrobial activity and cytotoxicity [2]. Although no acute toxicity dataset exists specifically for 4-[6-(4-carbamoylphenoxy)hexoxy]benzamide, the replacement of strongly basic amidine moieties with neutral amide groups is expected to substantially reduce membrane-lytic potential and oral acute toxicity, consistent with the well-established structure–toxicity relationship of aromatic diamidines versus diamides.

Safety assessment Acute toxicity Structure-toxicity relationship

Procurement-Guiding Application Scenarios for 4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide (CAS 74065-84-2)


HPLC Method Development and Validation for Hexamidine API Impurity Profiling

4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide serves as the certified reference standard for identifying and quantifying the bis-amide impurity peak in hexamidine HPLC chromatograms. Analytical laboratories developing or validating an impurity profiling method per EP or USP monograph must include this compound in the system suitability solution to establish relative retention time and resolution criteria. Substituting with Hexamidine EP Impurity A or the parent drug produces a different retention time and peak area response, invalidating method specificity.

Quality Control Batch Release Testing of Hexamidine Diisethionate Drug Substance

QC laboratories performing batch release testing of hexamidine diisethionate API use this impurity reference standard to quantitate the bis-benzamide species against the ≤ 0.5% area unspecified impurity specification and to confirm that total impurities remain ≤ 2.0% area. The certified purity (> 95%) and full characterization data (NMR, MS, HPLC) provided with the reference standard ensure traceability to pharmacopeial standards and support GMP-compliant documentation. [1]

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies (hydrolytic, oxidative, thermal, photolytic), the bis-benzamide compound may form as a degradation product of hexamidine via hydrolysis of amidine groups to amides. Inclusion of this impurity reference standard in stability-indicating HPLC methods enables definitive peak identification and mass balance assessment, distinguishing degradation products from process impurities. This is critical for establishing shelf-life specifications in ANDA and DMF submissions.

Pharmacopeial Monograph Compliance and Regulatory Submission Support

Regulatory submissions (US FDA ANDA, EMA MAA, Health Canada ANDS) for generic hexamidine formulations require a complete impurity profile with identification and quantitation of all specified impurities. 4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide, as a listed EP/USP impurity, must be included in the impurity reference standard panel. Procurement of this compound from a supplier providing full Certificates of Analysis and GMP documentation is a prerequisite for successful regulatory review.

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